molecular formula C15H15ClN2OS B5800915 1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea

1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B5800915
M. Wt: 306.8 g/mol
InChI Key: PZZVMOKBAIYIHD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, reaction conditions, and purification techniques are crucial for efficient production.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction pathway.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases due to its biological activity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting biological pathways. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)thiourea
  • 1-(4-Methylphenyl)-3-(3-methoxyphenyl)thiourea
  • 1-(4-Chloro-2-methylphenyl)-3-phenylthiourea

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-8-11(16)6-7-14(10)18-15(20)17-12-4-3-5-13(9-12)19-2/h3-9H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZVMOKBAIYIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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